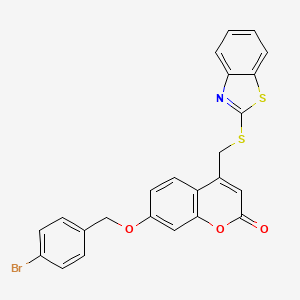

Antileishmanial agent-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H16BrNO3S2 |

|---|---|

Molecular Weight |

510.4 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-[(4-bromophenyl)methoxy]chromen-2-one |

InChI |

InChI=1S/C24H16BrNO3S2/c25-17-7-5-15(6-8-17)13-28-18-9-10-19-16(11-23(27)29-21(19)12-18)14-30-24-26-20-3-1-2-4-22(20)31-24/h1-12H,13-14H2 |

InChI Key |

LLDSTSFBRVGXDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antileishmanial Agents on Leishmania Amastigotes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "Antileishmanial agent-27" does not correspond to a known, publicly documented compound in the scientific literature. This guide synthesizes data on the well-characterized oral antileishmanial drug, Miltefosine, as a representative agent to illustrate the mechanistic pathways and experimental approaches relevant to the study of novel antileishmanial compounds against the intracellular amastigote stage of Leishmania parasites.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite is the intracellular amastigote, which resides and replicates within the phagolysosomes of host macrophages. The development of effective chemotherapeutics against this stage is a primary goal of antileishmanial drug discovery. This document provides a detailed overview of the mechanism of action of a representative oral antileishmanial agent, Miltefosine, on Leishmania amastigotes, with a focus on its cellular and molecular effects.

Miltefosine, an alkylphosphocholine derivative, is the only oral drug available for the treatment of visceral and cutaneous leishmaniasis.[1] Its multifaceted mechanism of action involves the disruption of parasite membranes, interference with lipid metabolism and signaling pathways, and the induction of an apoptosis-like cell death program.[1][2]

Quantitative Efficacy Data

The in vitro activity of antileishmanial agents is typically assessed against both the extracellular promastigote and the intracellular amastigote forms of the parasite. The following table summarizes representative quantitative data for compounds evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis.

| Compound/Agent | Parasite Stage | Assay Type | IC50 (µM) | Reference |

| Miltefosine | L. donovani amastigotes | Intracellular macrophage assay | 0.5 - 4.2 | [1] |

| Amphotericin B | L. donovani promastigotes | In vitro culture | 0.1 - 0.3 | [3] |

| Amphotericin B | L. donovani amastigotes | Intracellular macrophage assay | 0.05 - 0.2 | [3] |

| MMV Pathogen Box Compounds | L. donovani promastigotes | In vitro culture | 0.12 - >6.25 µg/ml | [4] |

| MMV Pathogen Box Compounds | L. donovani amastigotes | Intracellular macrophage assay | 0.13 - >6.25 µg/ml | [4] |

| Artemisinin | L. donovani promastigotes | In vitro culture | 160 | [5] |

| Artemisinin | L. donovani amastigotes | Intracellular macrophage assay | 22 | [5] |

Core Mechanism of Action: Induction of Apoptosis-Like Cell Death

Miltefosine exerts its leishmanicidal effect primarily by inducing a programmed cell death pathway in the parasite that resembles apoptosis in metazoan cells.[6][7] This process is characterized by a series of distinct morphological and biochemical events.

Key Apoptotic Features Observed in Leishmania Amastigotes

-

Phosphatidylserine (PS) Exposure: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. Upon induction of apoptosis, PS is externalized to the outer leaflet. This can be detected using fluorescently labeled Annexin V.[7]

-

DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into oligonucleosomal-sized fragments. This can be visualized by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by agarose gel electrophoresis of extracted DNA.[5][6]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The mitochondrion plays a central role in apoptosis. A disruption of the mitochondrial membrane potential is an early event in the apoptotic cascade and can be measured using potentiometric fluorescent dyes like JC-1 or TMRM.[5]

-

Cell Cycle Arrest: Treatment with some antileishmanial agents can lead to an accumulation of parasites in a specific phase of the cell cycle, often the sub-G0/G1 phase, which is indicative of apoptotic cell death.[4][5]

Signaling Pathways Implicated in Apoptosis-Like Death

The precise signaling cascades leading to apoptosis-like death in Leishmania are not fully elucidated but are thought to involve:

-

Disruption of Lipid Metabolism and Membrane Integrity: Miltefosine's interaction with lipids affects membrane integrity and the function of membrane-bound proteins.[1][2]

-

Mitochondrial Dysfunction: Inhibition of cytochrome c oxidase and disruption of the mitochondrial respiratory chain are key events.[1][2]

-

Calcium Homeostasis Dysregulation: Miltefosine may interfere with calcium signaling within the parasite, a critical regulator of many cellular processes, including cell death.[2]

-

Protease Activity: Broad-spectrum caspase and calpain inhibitors have been shown to interfere with DNA fragmentation, suggesting the involvement of proteases in the execution of the death program.[6]

Caption: Proposed signaling pathway for Miltefosine-induced apoptosis-like death in Leishmania amastigotes.

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

This assay is crucial for determining the efficacy of a compound against the clinically relevant parasite stage.

Methodology:

-

Macrophage Seeding: Seed a suitable macrophage cell line (e.g., THP-1, J774.A1) in a 96-well plate and allow them to adhere.[3]

-

Parasite Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophage).[8]

-

Incubation: Incubate the infected cells to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Treatment: Add serial dilutions of the test compound to the infected macrophages. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

Further Incubation: Incubate for a specified period (e.g., 72 hours).

-

Quantification: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per 100 macrophages by light microscopy. The IC50 is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

References

- 1. Miltefosine - Wikipedia [en.wikipedia.org]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Quantitative monitoring of experimental and human leishmaniasis employing amastigote-specific genes - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Benzothiazolo-Coumarin Hybrids: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The fusion of benzothiazole and coumarin moieties has given rise to a promising class of heterocyclic compounds with a broad spectrum of biological activities. These derivatives are gaining significant attention in medicinal chemistry due to their potential as anticancer, anti-diabetic, neuroprotective, and antiviral agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of benzothiazolo-coumarin derivatives, presenting key data and experimental protocols for researchers in the field.

Synthetic Strategies and Characterization

The synthesis of benzothiazolo-coumarin derivatives typically involves the condensation of a coumarin moiety functionalized with a reactive group and an appropriately substituted o-aminothiophenol.[1] One common method involves the refluxing of coumarin-4-carboxaldehyde with o-aminothiophenol in acetic acid.[1][2] Another approach is the reaction of 2-cyanomethylbenzothiazole with substituted 2-hydroxy-5-(aryldiazenyl)benzaldehyde derivatives, which are then transformed into the final coumarin hybrids.[3] A one-pot synthesis has also been reported through the reaction of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde derivatives.[4][5]

Characterization of these synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.[1]

Table 1: Spectroscopic Data for Representative Benzothiazolo-Coumarin Derivatives

| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR Signals (ppm) | Mass Spec (m/z) | Reference |

| Coumarin-substituted benzothiazole | Not Specified | Multiplet at δ 7.48–8.20 (aromatic protons), Singlet at δ 9.20 (pyran ring proton) | Not Specified | [4] |

| 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives | Not Specified | Signal at δ 2.40 (CH₃ group), Multiplet in the range of 7.50–8.74 (aromatic protons), Signal at δ 9.05 (pyran ring proton) | Not Specified | [5] |

| Benzothiazole-bearing coumarin derivatives | 3235 (NH), 1663 (C=N), 1600 (N=N) | 2.33 (s, 3H, CH), 6.39-6.52 (m, 3H, Ar), 7.29 (d, 2H, J = 6.8 Hz, Ar), 7.97 (d, 2H, J = 7.2 Hz, Ar), 8.02-8.06 (m, 2H, Ar), 8.11-8.22 (m, 2H, Ar), 9.42 (s, 1H, NH) | 416 (M), 417 (M+1) | [6] |

Biological Activities and Therapeutic Potential

Benzothiazolo-coumarin derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of these hybrids. They have been shown to exhibit moderate to good activity against various cancer cell lines, including MCF-7 (breast cancer).[1] The proposed mechanism of action for some of these derivatives involves the inhibition of protein tyrosine kinases.[1]

Table 2: Anticancer Activity of Benzothiazolo-Coumarin Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Coumarin–thiazole hybrid 43d | HeLa | 0.0091 ± 0.0007 | [7] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole 44a | HepG2 | 3.74 ± 0.02 | [7] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole 44b | MCF-7 | 4.03 ± 0.02 | [7] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole 44c | HepG2 | 3.06 ± 0.01 | [7] |

| 1-thiazolyl-5-coumarin-3-yl-pyrazole 44c | MCF-7 | 4.42 ± 0.02 | [7] |

| Coumarin–pyrazole hybrid 35 | HepG2 | 2.96 ± 0.25 | [7] |

| Coumarin–pyrazole hybrid 35 | SMMC-7721 | 2.08 ± 0.32 | [7] |

| Coumarin–pyrazole hybrid 35 | U87 | 3.85 ± 0.41 | [7] |

| Coumarin–pyrazole hybrid 35 | H1299 | 5.36 ± 0.60 | [7] |

Anti-Alzheimer's Disease Activity

Recent research has explored the potential of these compounds in the treatment of Alzheimer's disease. Certain thiazole-pyrazole fused benzo-coumarin derivatives have shown promise as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of the disease.[8] One compound displayed an impressive IC50 value of 67.72 ± 2.00 nM, surpassing the efficacy of the FDA-approved drug Donepezil.[8] Another study identified a multitarget-directed ligand, compound 3s, with a Ki value of 0.036 µM at the histamine H3 receptor and IC50 values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) respectively.[9][10][11]

Anti-Diabetic Properties

Benzothiazolo-coumarin hybrids have also been investigated for their anti-diabetic potential. They have been shown to inhibit α-glucosidase and Dipeptidyl Peptidase-IV (DPP-IV), enzymes involved in glucose metabolism.[12] Some derivatives were found to be more potent than the standard inhibitor acarbose.[12] The mechanism is thought to involve enhanced insulin secretion through AMPK activation and improved insulin sensitivity.[12]

Other Biological Activities

Beyond these applications, benzothiazolo-coumarin derivatives have also been explored for their antioxidant, anti-inflammatory, and antimicrobial properties.[12][13] Furthermore, their inherent fluorescence has led to investigations into their use as fluorescent probes and for optical applications.[3][4][5] Some derivatives have also been studied as potential agents against SARS-COVID-2.[4][5]

Experimental Protocols

General Synthesis of Coumarin Substituted Benzothiazoles[1]

-

Dissolve coumarin-4-carboxaldehyde (0.055 mol) and o-aminothiophenol (0.05 mol) in acetic acid (7 ml).

-

Reflux the mixture for 5 hours.

-

Cool the solution to allow the product to precipitate.

-

Collect the solid product by filtration, wash with water, and recrystallize from methanol.

Anticancer Activity Evaluation (MTT Assay)[1]

-

Seed MCF-7 breast cancer cells in 96-well plates.

-

Treat the cells with various concentrations of the synthesized benzothiazolo-coumarin derivatives.

-

Incubate the cells for a specified period.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength to determine cell viability.

Signaling Pathways and Workflows

The diverse biological activities of benzothiazolo-coumarin derivatives stem from their interaction with various cellular targets. Visualizing these interactions and the experimental processes is crucial for understanding their mechanism of action and for designing further studies.

Caption: Synthetic workflow for benzothiazolo-coumarin derivatives.

Caption: Inhibition of protein tyrosine kinase signaling pathway.

Caption: Inhibition of acetylcholinesterase for Alzheimer's treatment.

Conclusion

The amalgamation of benzothiazole and coumarin scaffolds has proven to be a fruitful strategy in the quest for novel therapeutic agents. The resulting derivatives exhibit a remarkable range of biological activities, with significant potential in oncology, neurodegenerative disease, and diabetes. This guide provides a foundational understanding for researchers looking to explore this promising class of compounds further. Future work should focus on optimizing the synthetic routes, elucidating detailed structure-activity relationships, and conducting in-vivo studies to translate the in-vitro potential of these compounds into clinical applications.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Green synthesis: Antimicrobial activity of novel benzothiazole-bearing coumarin derivatives and their fluorescence properties [journals.ekb.eg]

- 4. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. seejph.com [seejph.com]

- 13. Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Benzothiazolo-Coumarin Derivative (Comp-7j) Binding to Leishmania donovani Arginyl-tRNA Synthetase (LdArgRS): A Technical Guide

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of a promising antileishmanial agent, a benzothiazolo-coumarin derivative termed Comp-7j, to its molecular target, Arginyl-tRNA Synthetase from Leishmania donovani (LdArgRS). This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery and leishmaniasis research.

The development of novel antileishmanial drugs is a critical global health priority due to the limitations of current therapies, including toxicity and emerging drug resistance. Aminoacyl-tRNA synthetases, essential enzymes in protein biosynthesis, represent a promising class of drug targets.[1][2][3][4] Leishmania donovani Arginyl-tRNA Synthetase (LdArgRS) has been identified as a viable target for the development of new therapeutics.[1][2] This guide details the computational approaches used to characterize the binding of Comp-7j, a specific and competitive inhibitor of LdArgRS.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the study of Comp-7j binding to LdArgRS, providing a basis for comparison and evaluation of its inhibitory potential.

| Parameter | Value | Significance |

| Binding Affinity (Kd) | Not explicitly provided in the search results | A lower Kd value would indicate stronger binding affinity. |

| Inhibitory Constant (Ki) | Not explicitly provided in the search results | A lower Ki value indicates a more potent inhibitor. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the natural substrate.[1] |

| Binding Site | ATP binding pocket | Comp-7j was found to bind within the ATP binding pocket of LdArgRS.[1] |

| Specificity | More specific for LdArgRS than its human counterpart | This is a crucial characteristic for a drug candidate, as it minimizes off-target effects and potential toxicity.[1] |

Experimental Protocols

This section outlines the detailed methodologies for the key in silico experiments performed to model the binding of Comp-7j to LdArgRS.

1. Homology Modeling of LdArgRS

-

Objective: To generate a three-dimensional structure of the LdArgRS protein, as no experimental structure was available.

-

Protocol:

-

The amino acid sequence of LdArgRS from Leishmania donovani is used as the target sequence.

-

A template structure for homology modeling is identified by searching the Protein Data Bank (PDB) using a sequence alignment tool such as BLAST.

-

A 3D model of LdArgRS is generated using a homology modeling software (e.g., MODELLER, SWISS-MODEL) based on the alignment with the template structure.

-

The quality of the generated model is assessed using validation tools like PROCHECK (for stereochemical quality) and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence).

-

2. Molecular Docking

-

Objective: To predict the binding pose and affinity of Comp-7j within the active site of LdArgRS.

-

Protocol:

-

Ligand Preparation: The 3D structure of the inhibitor, Comp-7j, is generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). This includes adding hydrogen atoms and assigning appropriate charges.

-

Protein Preparation: The homology model of LdArgRS is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning charges to the protein atoms. The active site is defined based on the location of the ATP binding pocket.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations of the ligand within the defined active site of the protein and score them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key residues in the active site.

-

3. Molecular Dynamics (MD) Simulation

-

Objective: To study the dynamic stability of the LdArgRS-Comp-7j complex and to refine the docked pose.

-

Protocol:

-

System Setup: The docked complex of LdArgRS and Comp-7j is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure to ensure the system is stable.

-

Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the atomic motions of the complex over time.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex by calculating parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. The interactions between the ligand and the protein are also monitored throughout the simulation.

-

Visualizations

The following diagrams illustrate the key processes and relationships in the in silico modeling of Comp-7j binding to LdArgRS.

Caption: Workflow for in silico modeling of inhibitor binding.

Caption: Logical relationship of binding components.

Caption: Inhibition of the aminoacylation pathway by Comp-7j.

References

- 1. Unraveling the peculiarities and development of novel inhibitors of leishmanial arginyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Validation of Leishmania donovani Lysyl-tRNA Synthetase Shows that It Is Indispensable for Parasite Growth and Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification and Validation for Antileishmanial Agent-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, with current therapies hampered by toxicity, resistance, and high costs.[1][2] The discovery of novel antileishmanial agents and the elucidation of their mechanisms of action are paramount for developing safer and more effective treatments. This technical guide provides an in-depth overview of the target identification and validation process for a promising new candidate, Antileishmanial agent-27. We detail a multi-pronged approach, integrating phenotypic screening, chemical proteomics, and genetic methodologies to identify and validate its molecular target within Leishmania. This document outlines the experimental protocols, presents key quantitative data, and illustrates the strategic workflows and biological pathways involved.

Introduction to this compound

This compound is a novel synthetic compound identified through a high-throughput phenotypic screen of a diverse chemical library against Leishmania donovani amastigotes, the clinically relevant stage of the parasite.[3] The compound exhibits potent leishmanicidal activity at low nanomolar concentrations with a high selectivity index, indicating minimal toxicity to host cells. Understanding the molecular target of this compound is a critical step in its development as a clinical candidate, providing insights into its mechanism of action and potential resistance pathways.[4]

Target Identification Strategy

A convergent strategy was employed to identify the molecular target(s) of this compound, combining affinity-based proteomics and computational approaches. This multi-faceted approach increases the confidence in target identification.

Phenotypic Screening and Initial Characterization

The journey to identify the target of this compound began with its discovery through a high-throughput phenotypic screen. The primary screening was conducted against Leishmania promastigotes, followed by a secondary screen against the more clinically relevant intracellular amastigotes.[3]

Table 1: In Vitro Activity of this compound

| Parameter | L. donovani Promastigotes | L. donovani Amastigotes (in THP-1 macrophages) | Human THP-1 Macrophages | Selectivity Index (SI) |

| EC50 | 150 nM | 25 nM | > 50 µM | > 2000 |

Affinity-Based Target Identification

To directly identify the binding partners of this compound within the Leishmania proteome, an affinity-based chemical proteomics approach was utilized. This involved synthesizing a biotinylated derivative of this compound to serve as a molecular bait.

-

Synthesis of Biotinylated Probe: A biotin moiety was conjugated to this compound via a flexible linker arm, ensuring that the core pharmacophore remained accessible for target binding.

-

Preparation of Leishmania Lysate: Log-phase L. donovani promastigotes were harvested, washed with PBS, and lysed by sonication in a non-denaturing lysis buffer containing protease inhibitors.

-

Affinity Capture: The biotinylated probe was incubated with the Leishmania lysate to allow for target binding. The resulting protein-probe complexes were then captured on streptavidin-coated magnetic beads.

-

Washing and Elution: The beads were washed extensively to remove non-specific protein binders. The specifically bound proteins were then eluted using a denaturing buffer.

-

Protein Identification by LC-MS/MS: The eluted proteins were subjected to trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Table 2: Top Protein Hits from Affinity Purification

| Protein ID | Protein Name | Gene ID | Peptide Count | Fold Enrichment (vs. control) |

| LdBPK_310920.1 | Leishmania donovani Kinetoplastid-specific protein kinase (LdKPK1) | LdBPK_310920 | 22 | 15.2 |

| LdBPK_140210.1 | Heat shock protein 83-1 | LdBPK_140210 | 15 | 3.1 |

| LdBPK_332850.1 | Elongation factor 1-alpha | LdBPK_332850 | 12 | 2.5 |

The significant enrichment of a kinetoplastid-specific protein kinase (LdKPK1) suggested it as a primary candidate target for this compound.

Target Validation

Following the identification of LdKPK1 as a high-confidence candidate, a series of validation experiments were conducted to confirm its role in the mechanism of action of this compound.

Thermal Proteome Profiling (TPP)

Thermal proteome profiling was employed as an orthogonal method to confirm the engagement of LdKPK1 by this compound in intact Leishmania cells. This technique relies on the principle that protein-ligand binding increases the thermal stability of the protein.[5]

-

Treatment of Leishmania Cells: Intact L. donovani promastigotes were treated with either this compound or a vehicle control.

-

Thermal Challenge: The treated cells were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).

-

Protein Extraction and Digestion: After heating, the remaining soluble proteins were extracted, digested into peptides, and labeled with isobaric tags for quantitative proteomics.

-

LC-MS/MS Analysis: The labeled peptides were combined and analyzed by LC-MS/MS to determine the melting profiles of thousands of proteins in the presence and absence of the compound.

Table 3: Thermal Shift Data for LdKPK1

| Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) |

| LdKPK1 | Vehicle | 52.3°C | - |

| LdKPK1 | This compound | 58.1°C | +5.8°C |

The significant thermal stabilization of LdKPK1 in the presence of this compound provides strong evidence of direct target engagement within the parasite.

Genetic Validation

To ascertain if LdKPK1 is essential for parasite survival, we utilized CRISPR/Cas9-mediated gene editing to attempt a gene knockout.

-

Design and Cloning of gRNAs: Guide RNAs (gRNAs) targeting the 5' and 3' ends of the LdKPK1 open reading frame were designed and cloned into a Leishmania-specific CRISPR/Cas9 expression vector.

-

Transfection of Leishmania: L. donovani promastigotes were transfected with the Cas9/gRNA expression plasmid and a donor DNA cassette for homologous recombination.

-

Selection and Clonal Isolation: Transfected parasites were selected with the appropriate antibiotic, and clonal lines were isolated by limiting dilution.

-

Genotypic and Phenotypic Analysis: The genomic DNA of the clonal lines was analyzed by PCR to confirm gene deletion. The growth and viability of the knockout mutants were then assessed.

The inability to generate viable LdKPK1 null mutants, despite multiple attempts, strongly suggested that LdKPK1 is an essential gene for the survival of Leishmania donovani.

Pharmacological Validation

To confirm that the leishmanicidal activity of this compound is mediated through the inhibition of LdKPK1, an in vitro kinase assay was performed.

-

Recombinant Protein Expression: The full-length LdKPK1 gene was cloned into an expression vector and the recombinant protein was expressed and purified from E. coli.

-

Kinase Activity Measurement: The kinase activity of recombinant LdKPK1 was measured using a luminescence-based assay that quantifies ATP consumption.

-

Inhibition Assay: The assay was performed in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC50).

Table 4: In Vitro Inhibition of LdKPK1 by this compound

| Enzyme | Substrate | IC50 of this compound |

| Recombinant LdKPK1 | Myelin Basic Protein | 15 nM |

| Human Protein Kinase (Control) | Myelin Basic Protein | > 20 µM |

The potent and selective inhibition of LdKPK1 by this compound in a biochemical assay confirms it as the pharmacological target.

Signaling Pathway and Mechanism of Action

Based on the identification and validation of LdKPK1 as the target of this compound, a putative mechanism of action can be proposed. LdKPK1 is hypothesized to be a key regulator of cell cycle progression in Leishmania. Inhibition of LdKPK1 by this compound likely leads to cell cycle arrest and subsequent parasite death.

Visualizations

Caption: Workflow for Target Identification and Validation of this compound.

Caption: Proposed Mechanism of Action for this compound.

Conclusion

The comprehensive approach detailed in this guide has successfully identified and validated the kinetoplastid-specific protein kinase, LdKPK1, as the molecular target of this compound. The essentiality of LdKPK1 for parasite survival, coupled with the potent and selective inhibition by this compound, underscores its potential as a promising drug target. Further studies will focus on the downstream effects of LdKPK1 inhibition and the development of this compound as a preclinical candidate for the treatment of leishmaniasis.

References

- 1. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Antileishmanial Agent-27 (Compound 7j)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antileishmanial agent-27, also identified as compound 7j, is a novel benzothiazole-coumarin derivative that has demonstrated significant potential as a therapeutic agent against Leishmania donovani, the causative parasite of visceral leishmaniasis. This agent functions as a competitive inhibitor of Leishmania donovani arginyl-tRNA synthetase (LdArgRS), an essential enzyme for parasite protein synthesis. Notably, it exhibits a high degree of selectivity for the parasitic enzyme over its human counterpart, suggesting a favorable therapeutic window. This document provides a comprehensive overview of the physicochemical properties, detailed experimental protocols, and the mechanism of action of this compound.

Physicochemical Properties

A summary of the known physicochemical and biological properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for its further development as a drug candidate.

Table 1: Physicochemical and In Vitro Efficacy Data for this compound

| Property | Value | Reference |

| IUPAC Name | 3-(6-bromobenzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one | Inferred from structure |

| Molecular Formula | C₂₄H₁₆BrNO₃S₂ | [1][2][3] |

| Molecular Weight | 510.43 g/mol | Calculated |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Soluble in DMSO | [4] |

| IC₅₀ (LdArgRS) | 1.2 µM | [1][2][3] |

| IC₅₀ (HsArgRS) | 19 µM | [1][2][3] |

| Selectivity Index (HsArgRS/LdArgRS) | ~15.8 | Calculated |

| IC₅₀ (RAW 264.7 murine macrophages) | 210 ± 17 µM | [1] |

Mechanism of Action

This compound exerts its parasiticidal effect by targeting the protein synthesis machinery of Leishmania donovani. Specifically, it acts as a competitive inhibitor of arginyl-tRNA synthetase (LdArgRS)[1][2][3]. This enzyme is responsible for the crucial first step in protein synthesis, which involves the charging of transfer RNA (tRNA) with the amino acid arginine. By competitively binding to the active site of LdArgRS, this compound prevents the formation of arginyl-tRNA, thereby halting protein synthesis and leading to parasite death. The selectivity of this agent for the Leishmania enzyme over the human homolog is a key characteristic that makes it a promising drug candidate[1][2][3].

dot

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of these findings. The following sections outline the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound (Compound 7j)

While the primary research article identifies compound 7j as a benzothiazole-coumarin derivative, it does not provide the specific synthetic route for this exact compound. However, a general method for synthesizing similar benzothiazole-bearing coumarin derivatives has been described and is outlined below. This involves a multi-step process starting from 2-cyanomethylbenzothiazole.

dot

Caption: General synthetic workflow for benzothiazole-coumarin derivatives.

Protocol:

-

Synthesis of Benzothiazole Derivatives: Equimolar amounts of 2-cyanomethylbenzothiazole and the appropriate 2-hydroxy-5-(aryldiazenyl)benzaldehyde derivative are reacted under thermal conditions in ethanol with a few drops of triethylamine.

-

Formation of Benzothiazole-Bearing Coumarin Derivatives: The resulting benzothiazole derivatives are then transformed into the final coumarin derivatives by refluxing in dioxane with a few drops of concentrated hydrochloric acid[5][6].

-

Purification and Characterization: The final products are purified and their structures confirmed using spectral data.

In Vitro Arginyl-tRNA Synthetase (ArgRS) Inhibition Assay

The inhibitory activity of this compound against LdArgRS and its human counterpart (HsArgRS) is determined using an aminoacylation assay. This assay measures the incorporation of a radiolabeled amino acid into tRNA.

Protocol:

-

Reaction Mixture Preparation: A standard reaction mixture contains the enzyme (LdArgRS or HsArgRS), radiolabeled L-arginine, ATP, and the specific tRNA in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the respective enzyme.

-

Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations to determine their inhibitory effect.

-

Precipitation and Scintillation Counting: The reaction is stopped, and the charged tRNA is precipitated, typically using trichloroacetic acid. The amount of incorporated radiolabeled arginine is then quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed against a mammalian cell line, such as murine macrophages (RAW 264.7), to determine its selectivity for the parasite.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

-

Data Analysis: The IC₅₀ value is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound (compound 7j) represents a promising lead compound in the development of new therapeutics for visceral leishmaniasis. Its potent and selective inhibition of Leishmania donovani arginyl-tRNA synthetase, coupled with low cytotoxicity against mammalian cells, underscores its potential as a drug candidate. Further studies, including in vivo efficacy and detailed pharmacokinetic and toxicological profiling, are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a foundation for researchers to further investigate this and similar compounds in the quest for novel antileishmanial drugs.

References

- 1. Unraveling the peculiarities and development of novel inhibitors of leishmanial arginyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploration of seryl tRNA synthetase to identify potent inhibitors against leishmanial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Dichotomous Role of Interleukin-27 in Leishmaniasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge with a spectrum of clinical manifestations, from cutaneous lesions to fatal visceral disease. The host's immune response is paramount in determining the outcome of infection. Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a critical modulator of this response. This technical guide provides an in-depth analysis of the multifaceted activities of IL-27 against various Leishmania strains, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways. While not a conventional chemotherapeutic "agent," IL-27's profound influence on the anti-leishmanial immune response makes it a key target for host-directed therapies.

Data Presentation: IL-27's Impact on Leishmania Infection

The functional role of IL-27 in leishmaniasis is highly dependent on the infecting Leishmania species. Generally, IL-27 signaling is protective in Leishmania major infection but can exacerbate disease in visceral leishmaniasis caused by Leishmania donovani and Leishmania infantum.

Table 1: In Vivo Effects of IL-27 Modulation on Leishmania major Infection

| Experimental Model | Intervention | Key Quantitative Outcomes | Reference |

| BALB/c mice | Daily administration of recombinant IL-27 (first 7 days post-infection) | Reduced parasite load; Increased survival rate; Higher IFN-γ and lower IL-4 secretion by lymph node cells. | [1] |

| IL-27 transgenic mice | Infection with L. major | Protected against infection. | [1] |

| WSX-1 (IL-27Rα) knockout mice | Infection with L. major | Severe lesions initially, but eventual resolution of infection and parasite control. | [1] |

Table 2: In Vivo Effects of IL-27 Signaling on Leishmania donovani Infection

| Experimental Model | Intervention | Key Quantitative Outcomes | Reference |

| WSX-1 (IL-27Rα) knockout C57BL/6 mice | Infection with L. donovani | Lower parasite loads in liver and spleen at days 15 and 30 post-infection compared to wild-type mice; Potent Th1 cell-linked response. | [1] |

| Wild-type C57BL/6 mice | Infection with L. donovani | IL-27 signaling is not required for the induction of a protective Th1 response. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of IL-27's role in leishmaniasis.

In Vivo Murine Model of Leishmania Infection

-

Animal Models: Specific pathogen-free mice (e.g., BALB/c, C57BL/6) and corresponding knockout (e.g., WSX-1-/-) or transgenic lines are used. Age and sex-matched cohorts are essential for consistency.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 25-26°C until they reach the stationary phase, which is enriched in infective metacyclic forms.[2]

-

Infection: Mice are typically infected in the footpad or at the base of the tail via subcutaneous or intradermal injection with a defined number of stationary-phase promastigotes (e.g., 1.5 x 107).[3]

-

Treatment: For studies involving recombinant cytokines, a defined dose of murine IL-27 is administered, often via intraperitoneal injection, according to a specified schedule (e.g., daily for the first week of infection).[1]

-

Monitoring Disease Progression:

-

Lesion Size: For cutaneous leishmaniasis, lesion diameter is measured weekly using a caliper.

-

Parasite Burden: At specific time points post-infection, organs such as the spleen, liver, and draining lymph nodes are harvested. The parasite load is quantified using methods like the limiting dilution assay or quantitative PCR (qPCR) and expressed as Leishman-Donovan Units (LDUs) for visceral leishmaniasis.[4]

-

-

Immunological Analysis:

-

Cell Culture: Splenocytes or lymph node cells are isolated and restimulated in vitro with Leishmania antigen.

-

Cytokine Quantification: Levels of cytokines such as IFN-γ, IL-4, and IL-10 in the supernatant of restimulated cells are measured by ELISA.

-

Flow Cytometry: Cell populations (e.g., CD4+ T cells, NK cells) and their intracellular cytokine expression are analyzed.

-

In Vitro Macrophage Infection Assay

-

Cell Culture: A macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages are seeded in 96-well plates and allowed to adhere.[5]

-

Parasite Preparation: Stationary-phase promastigotes are opsonized with serum or used directly to infect the macrophage monolayer at a specific parasite-to-cell ratio.

-

Infection and Treatment: After an incubation period to allow for phagocytosis, extracellular parasites are washed away. The infected cells are then treated with the compound of interest (or in this context, potentially with IL-27 to assess direct effects on macrophages).

-

Quantification of Infection: After a further incubation period (e.g., 48-72 hours), cells are fixed and stained (e.g., with Giemsa). The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopy.[6][7]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

References

- 1. Frontiers | Interleukin-27 Functional Duality Balances Leishmania Infectivity and Pathogenesis [frontiersin.org]

- 2. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Targeting IL-27 and/or IL-10 in Experimental Murine Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Antileishmanial Profiling of Agent-27

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, with the visceral form being fatal if left untreated.[1] Current therapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of new, safer, and more effective drugs.[1][2] In vitro screening is the foundational step in identifying and characterizing novel antileishmanial agents.[3] The primary goal is to determine a compound's potency against the parasite and its selectivity, meaning it should be toxic to the parasite but not to the host's cells.[3][4]

This document outlines a comprehensive protocol for the in vitro evaluation of "Antileishmanial agent-27." The protocol details methods to assess the agent's activity against both the extracellular promastigote (insect stage) and the clinically relevant intracellular amastigote (mammalian stage) forms of Leishmania donovani, the causative agent of visceral leishmaniasis.[1][3] Furthermore, a cytotoxicity assay is described to evaluate the agent's effect on a host macrophage cell line. The key metrics derived from these assays are the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against host cells. These values are used to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.[3][4][5]

Principle of the Assays

The protocols described herein utilize cell viability assays, such as those based on resazurin or MTT reduction.[3][6][7] In these colorimetric assays, viable, metabolically active cells reduce a substrate (e.g., blue resazurin or yellow MTT) into a colored and fluorescent product (e.g., pink resorufin or purple formazan).[3] The amount of product formed is directly proportional to the number of viable cells and can be quantified by measuring absorbance or fluorescence. This allows for the determination of the concentration at which Agent-27 inhibits parasite growth or induces host cell death by 50%.

Quantitative Data Summary for Agent-27

The following tables summarize the hypothetical in vitro efficacy and cytotoxicity profile of this compound against Leishmania donovani and a human macrophage cell line (THP-1). Amphotericin B, a standard antileishmanial drug, is included for comparison.[8]

Table 1: Anti-parasitic Activity of Agent-27

| Parasite Form | Agent-27 IC50 (µM) | Amphotericin B IC50 (µM) |

|---|---|---|

| L. donovani Promastigotes | 4.8 ± 0.5 | 0.15 ± 0.03 |

| L. donovani Intracellular Amastigotes | 1.2 ± 0.2 | 0.05 ± 0.01 |

Table 2: Cytotoxicity and Selectivity Index of Agent-27

| Cell Line | Agent-27 CC50 (µM) | Amphotericin B CC50 (µM) | Agent-27 Selectivity Index (SI) * | Amphotericin B Selectivity Index (SI) * |

|---|

| Human THP-1 Macrophages | > 100 | 29.9 ± 3.1[9] | > 83.3 | ~598 |

*Selectivity Index (SI) is calculated as CC50 (macrophages) / IC50 (intracellular amastigotes). A higher SI value indicates greater selectivity for the parasite over host cells.[3][4][5]

Experimental Protocols

Protocol 1: Anti-promastigote Susceptibility Assay

This assay determines the IC50 of Agent-27 against the extracellular, flagellated promastigote form of L. donovani.

Materials:

-

L. donovani promastigotes (e.g., MHOM/SD/62/1S strain)[6]

-

M-199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.[6][10]

-

This compound, dissolved in Dimethyl Sulfoxide (DMSO)

-

Amphotericin B (positive control)

-

Resazurin sodium salt solution (0.125 mg/mL) or MTT solution (5 mg/mL)[3][7]

-

Sterile 96-well flat-bottom plates

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Culture L. donovani promastigotes in supplemented M-199 medium at 25°C until they reach the stationary growth phase.[3]

-

Adjust the parasite concentration to 2 x 10^6 cells/mL in fresh medium.[7]

-

Prepare serial dilutions of Agent-27 and Amphotericin B in the medium. The final DMSO concentration should not exceed 0.5%.

-

In a 96-well plate, add 100 µL of the parasite suspension to each well.

-

Add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and parasites with 0.5% DMSO (vehicle control).

-

Incubate the plate at 25°C for 72 hours.[6]

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed.

-

Measure fluorescence (530 nm excitation / 590 nm emission) or absorbance using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Intracellular Amastigote Susceptibility Assay

This assay determines the IC50 of Agent-27 against the clinically relevant intracellular amastigote form of the parasite within a host macrophage.

Materials:

-

RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.[11][12]

-

Stationary phase L. donovani promastigotes.

-

Materials for the viability assay as listed in Protocol 1.

-

Sterile, black, 96-well clear-bottom plates for microscopy-based assays, or standard plates for lysis-based assays.[11][12]

-

Incubator (37°C, 5% CO2).[6]

Procedure:

-

Macrophage Differentiation: Seed THP-1 cells into a 96-well plate at 5 x 10^4 cells/well. Add PMA to a final concentration of 50-100 ng/mL and incubate at 37°C with 5% CO2 for 48 hours to allow differentiation into adherent macrophages.[11][12]

-

Infection: Wash the differentiated macrophages to remove PMA. Add stationary phase L. donovani promastigotes to the macrophages at a parasite-to-macrophage ratio of 10:1.

-

Incubate the plate for 24 hours to allow phagocytosis of the promastigotes and their transformation into amastigotes.

-

Treatment: After infection, gently wash the wells to remove non-phagocytosed parasites. Add fresh medium containing serial dilutions of Agent-27 or Amphotericin B.

-

Incubate the plate for an additional 72 hours at 37°C with 5% CO2.

-

Quantification: Determine the number of viable intracellular amastigotes. This can be done via:

-

Microscopy: Fix the cells, stain with Giemsa or a DNA stain (like DAPI), and count the number of amastigotes per 100 macrophages.

-

Lysis & Transformation: Lyse the host macrophages with saponin, transfer the released amastigotes to fresh promastigote growth medium, incubate for 72 hours to allow transformation back to promastigotes, and then quantify using a viability reagent like resazurin.[13]

-

-

Calculate the percentage of infection inhibition and determine the IC50 value.

Protocol 3: Host Cell Cytotoxicity Assay

This assay determines the CC50 of Agent-27 against the macrophage host cells to assess its selectivity.

Procedure:

-

Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 2 (steps 1).

-

Add fresh medium containing serial dilutions of Agent-27 or Amphotericin B to the uninfected macrophages.[3]

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

-

Measure fluorescence or absorbance as before.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vitro screening of this compound.

References

- 1. scilit.com [scilit.com]

- 2. Comparison of a High-Throughput High-Content Intracellular Leishmania donovani Assay with an Axenic Amastigote Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes: Cell-Based Assays for Measuring Antileishmanial Agent-27 Efficacy

These application notes provide detailed protocols for determining the in vitro efficacy and selectivity of a novel compound, Antileishmanial agent-27. The assays described are fundamental for the primary and secondary screening of potential drug candidates against Leishmania species, the causative agents of leishmaniasis.

Overview of Antileishmanial Drug Screening Workflow

The in vitro evaluation of a potential antileishmanial compound typically follows a multi-stage process. It begins with a high-throughput primary screen against the easily cultured promastigote stage of the parasite. Promising hits are then advanced to a more physiologically relevant secondary screen using the intracellular amastigote stage, which resides within host macrophages.[1][2][3] Crucially, a cytotoxicity assay is run in parallel to determine the compound's toxicity to host cells, allowing for the calculation of a selectivity index.[4]

References

- 1. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-depth comparison of cell-based methodological approaches to determine drug susceptibility of visceral Leishmania isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening Methods for Antileishmanial Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of antileishmanial compounds. The methodologies described are essential for the discovery and development of new therapeutics against Leishmaniasis, a neglected tropical disease.

Introduction to Antileishmanial Drug Screening

The search for new antileishmanial drugs is critical due to the limitations of current therapies, which include high toxicity, parasite resistance, and prohibitive costs.[1][2] High-throughput screening (HTS) is a key strategy in identifying novel lead compounds by testing large chemical libraries for their ability to inhibit parasite growth.[1][2][3] Screening assays typically target either the promastigote (insect stage) or the clinically relevant amastigote (mammalian stage) of the Leishmania parasite.[4][5][6] While promastigote assays are simpler and more rapid, screens against intracellular amastigotes are more physiologically relevant and are becoming increasingly feasible for HTS campaigns.[3][6][7][8]

There are two primary HTS approaches: phenotypic screening and target-based screening.[9][10][11][12]

-

Phenotypic Screening: This whole-organism approach identifies compounds that inhibit parasite viability without a preconceived notion of the drug's target.[11][12] It has the advantage of identifying compounds with the necessary cell permeability to reach the parasite within host cells.[11]

-

Target-Based Screening: This approach involves screening compounds against a specific, essential parasite protein.[9][10][11] While more direct, it requires prior validation of the target's essentiality.[11]

This document will focus on phenotypic screening assays, which are more commonly employed in initial HTS campaigns for antileishmanial drug discovery.

Phenotypic Screening Assays

A typical HTS cascade for antileishmanial compounds involves a primary screen, often against promastigotes or axenic amastigotes for efficiency, followed by secondary screening of hits against the more complex intracellular amastigote model.[1][2] Cytotoxicity against a mammalian cell line is also assessed to determine the selectivity of the compounds.[1][2]

Key Assay Formats

-

Promastigote Viability Assays: These are the simplest assays to implement for HTS. They involve incubating Leishmania promastigotes with test compounds and measuring parasite viability.[1][2][13]

-

Axenic Amastigote Viability Assays: These assays use amastigote forms of the parasite that have been adapted to grow in cell-free culture.[4][5][14] This provides a more clinically relevant model than promastigotes while avoiding the complexity of a host-cell based assay.[4][5][14]

-

Intracellular Amastigote Assays: These are the most biologically relevant assays, as they measure the ability of compounds to kill amastigotes residing within a host macrophage.[3][6][7][8] These are often used as a secondary screen to confirm hits from primary screens.[1][2]

Detection Methods

Several methods are used to assess parasite viability in these assays:

-

Fluorometric Assays (Resazurin-based): The non-fluorescent dye resazurin is reduced by viable cells to the fluorescent product resorufin. This method is cost-effective and widely used.[2][15]

-

Luminescent Assays (Luciferase-based): Genetically modified parasites expressing luciferase provide a highly sensitive readout of viability.[16][17][18] The light output is proportional to the number of viable parasites.

-

High-Content Imaging (HCI): Automated microscopy and image analysis are used to quantify the number of intracellular amastigotes per host cell.[3][7][19] This method provides rich data, including infection rates and host cell toxicity.[3][7]

Data Presentation

Table 1: HTS Campaign Data and Hit Rates

| Library Size | Parasite Stage | Assay Method | Hit Criteria | Hit Rate (%) | Reference |

| 26,500 | L. major promastigotes | Fluorometric (Resazurin) | ≥70% growth inhibition at 10 µM | 2.1 | [1][2] |

| 10,000 | L. donovani | Fluorometric | ≥80% parasite killing | 2.1 | [20] |

| 909 | L. donovani promastigotes | Luminescent | ≥60% growth inhibition at 10 µM | - | [6] |

| 909 | L. donovani intracellular amastigotes | High-Content Imaging | ≥60% growth inhibition at 10 µM | - | [6] |

| 26,500 | L. donovani intracellular amastigotes | High-Content Imaging | - | - | [7][21] |

Table 2: EC50/IC50 Values of Standard Antileishmanial Drugs in HTS Assays

| Compound | Parasite Stage | Assay Method | EC50/IC50 (µM) | Reference |

| Amphotericin B | L. major promastigotes | Fluorometric (Resazurin) | ~0.1 | [2] |

| Miltefosine | L. major promastigotes | Fluorometric (Resazurin) | ~2.0 | [2] |

| Paromomycin | L. major promastigotes | Fluorometric (Resazurin) | ~5.0 | [2] |

| Amphotericin B | L. donovani intracellular amastigotes | High-Content Imaging | 0.06 ± 0.01 | [21] |

| Miltefosine | L. donovani intracellular amastigotes | High-Content Imaging | 2.6 ± 0.5 | [21] |

| Paromomycin | L. donovani intracellular amastigotes | High-Content Imaging | 12.0 ± 2.0 | [21] |

| Sodium Stibogluconate | L. donovani intracellular amastigotes | High-Content Imaging | 29.0 ± 5.0 | [21] |

Experimental Workflows

Caption: General workflow for a high-throughput screening campaign for antileishmanial compounds.

Experimental Protocols

Protocol 1: Promastigote Viability HTS Assay using Resazurin

This protocol is adapted for a 384-well plate format.[1][2]

1. Materials:

-

Leishmania species (e.g., L. major, L. donovani) promastigotes in logarithmic growth phase.

-

Complete M199 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Test compounds dissolved in DMSO.

-

Amphotericin B (positive control).

-

Resazurin sodium salt solution (0.125 mg/mL in PBS).

-

384-well clear-bottom black plates.

-

Automated liquid handling system.

-

Plate reader capable of fluorescence detection (Ex/Em: 560/590 nm).

2. Method:

-

Using an automated liquid handler, dispense test compounds into the 384-well plates to a final concentration of 10 µM. Include wells for positive (Amphotericin B) and negative (DMSO vehicle) controls.

-

Harvest promastigotes from culture and adjust the density to 2 x 10^6 parasites/mL in fresh medium.

-

Dispense 50 µL of the parasite suspension into each well of the assay plates.

-

Incubate the plates at 26°C for 48 hours.

-

Add 5 µL of resazurin solution to each well.

-

Incubate for an additional 4 hours at 26°C.

-

Measure fluorescence using a plate reader.

3. Data Analysis:

-

Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control)) where RFU is the Relative Fluorescence Unit.

-

Compounds showing inhibition above a predefined threshold (e.g., 70%) are considered primary hits.[1][2]

Protocol 2: Intracellular Amastigote HTS Assay using High-Content Imaging

This protocol describes an automated imaging-based assay in a 384-well format.[3][7][21]

1. Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Stationary-phase Leishmania donovani promastigotes.

-

Test compounds and reference drugs (e.g., Amphotericin B).

-

DNA staining dyes (e.g., Hoechst 33342).

-

384-well optical-quality plates.

-

Automated confocal microscope.

-

Image analysis software.

2. Method:

-

Macrophage Seeding and Differentiation:

-

Seed THP-1 cells into 384-well plates at a density of 5 x 10^4 cells/well in media containing 50 ng/mL PMA.

-

Incubate for 48-72 hours at 37°C, 5% CO2 to allow differentiation into adherent macrophages.

-

-

Infection:

-

Wash the differentiated macrophages to remove PMA.

-

Add stationary-phase promastigotes to the wells at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow phagocytosis.

-

Wash the wells to remove non-phagocytosed promastigotes.

-

-

Compound Treatment:

-

Add test compounds to the infected cells at the desired concentration.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Staining and Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Stain the nuclei of both host cells and amastigotes with a DNA dye like Hoechst 33342.

-

Acquire images using an automated confocal microscope.

-

3. Data Analysis:

-

Use a custom image analysis algorithm to segment and count host cell nuclei and intracellular amastigote nuclei.[7]

-

Determine the following parameters:

-

Number of host cells per well (for cytotoxicity).

-

Percentage of infected cells (infection ratio).

-

Average number of amastigotes per infected cell.

-

-

Calculate the percentage of parasite inhibition relative to untreated controls.

-

Determine EC50 values from dose-response curves.

Logical Relationships in Screening

Caption: Relationships between screening concepts and assay properties in antileishmanial HTS.

References

- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. An axenic amastigote system for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of a high-throughput high-content intracellular Leishmania donovani assay with an axenic amastigote assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Target-based vs. phenotypic screenings in Leishmania drug discovery: A marriage of convenience or a dialogue of the deaf? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]

- 13. journals.asm.org [journals.asm.org]

- 14. An axenic amastigote system for drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of Leishmania donovani Field Isolates Expressing the Luciferase Reporter Gene in In Vitro Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jenabioscience.com [jenabioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. High-content assay for measuring intracellular growth of Leishmania in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Antileishmanial Agent-27 Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of a class of potent antileishmanial agents, specifically analogs of 2-((4-aryl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-arylacetamides. The protocols outlined below are based on established synthetic routes for pyrimidine-based compounds, which have shown significant promise in targeting essential parasitic pathways.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and complex administration routes. Pyrimidine derivatives have emerged as a promising class of compounds in the search for new antileishmanial drugs. These scaffolds are of particular interest due to their potential to selectively inhibit key parasitic enzymes that are essential for survival. One of the primary targets for pyrimidine-based inhibitors in Leishmania is the folate biosynthesis pathway. Specifically, these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the production of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides and certain amino acids. By disrupting this pathway, pyrimidine analogs can effectively halt parasite replication.

This application note details a robust three-step synthesis for a series of 2-((4-aryl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-arylacetamide analogs. The general synthetic workflow is depicted below.

Application Note: Quantification of Antileishmanial Agent-27 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Antileishmanial agent-27, a novel therapeutic candidate, in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Leishmaniasis is a neglected tropical disease with significant global morbidity and mortality. The development of new, effective, and safe antileishmanial agents is a critical research priority. This compound is a promising new chemical entity with potent activity against various Leishmania species. To support its clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential.

This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. The protocol has been validated according to industry standards for bioanalytical method validation, demonstrating high precision, accuracy, and reliability.

Experimental Protocols

Materials and Reagents

-

This compound (Reference Standard)

-

This compound-d4 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

The protein precipitation method is employed for the extraction of this compound from human plasma.[1][2]

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min. |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | This compound: m/z 350.2 → 250.1 |

| This compound-d4 (IS): m/z 354.2 → 254.1 | |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation. The results are summarized in the tables below.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | r² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 10.5 | 95.0 - 105.0 | ≤ 11.2 | 94.0 - 106.0 |

| Low QC | 3 | ≤ 8.7 | 96.5 - 104.3 | ≤ 9.5 | 95.8 - 104.9 |

| Mid QC | 100 | ≤ 6.5 | 97.2 - 103.1 | ≤ 7.8 | 96.5 - 103.7 |

| High QC | 800 | ≤ 5.9 | 98.1 - 102.5 | ≤ 6.4 | 97.2 - 102.9 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.[3][4]

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low | 92.5 | 98.7 |

| High | 94.1 | 99.2 | |

| This compound-d4 | - | 93.3 | 98.9 |

Acceptance criteria: Consistent and reproducible recovery. Matrix effect %CV ≤15%.

Visualizations

Experimental Workflow

Caption: LC-MS/MS experimental workflow for this compound.

Representative Signaling Pathway: Miltefosine-Induced Apoptosis in Leishmania

As the mechanism of this compound is under investigation, the known pathway of miltefosine is presented as a representative example of a potential mechanism for an antileishmanial drug. Miltefosine is known to induce an apoptosis-like cell death in Leishmania parasites.[2][5][6]

Caption: Miltefosine-induced apoptosis pathway in Leishmania.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a regulated bioanalytical laboratory. This method will be a valuable tool for advancing the clinical development of this promising antileishmanial candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Miltefosine - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]